![molecular formula C22H44N6O2 B14366124 N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide CAS No. 90267-27-9](/img/structure/B14366124.png)
N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide is a chemical compound that features two piperazine rings attached to a decanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide typically involves the reaction of decanediamide with 4-methylpiperazine. The process can be carried out under various conditions, but a common method involves the use of a solvent such as methanol or ethanol, with the reaction mixture being stirred at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and precise temperature control can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine rings can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism by which N1,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide exerts its effects involves its interaction with specific molecular targets. The piperazine rings can interact with various enzymes and receptors, potentially modulating their activity. This interaction can influence biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide is unique due to its specific structure, which allows for versatile applications in various fields. Its dual piperazine rings provide multiple sites for chemical modification, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
90267-27-9 |
|---|---|
Molecular Formula |
C22H44N6O2 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
N,N'-bis[(4-methylpiperazin-1-yl)methyl]decanediamide |
InChI |
InChI=1S/C22H44N6O2/c1-25-11-15-27(16-12-25)19-23-21(29)9-7-5-3-4-6-8-10-22(30)24-20-28-17-13-26(2)14-18-28/h3-20H2,1-2H3,(H,23,29)(H,24,30) |
InChI Key |
FWVPXOIVRACAKT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CNC(=O)CCCCCCCCC(=O)NCN2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Methylenebis[2-(nonyloxy)benzene]](/img/structure/B14366042.png)
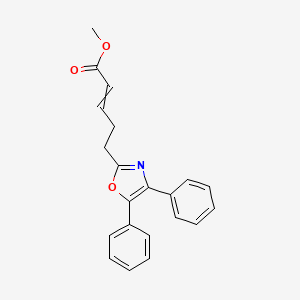
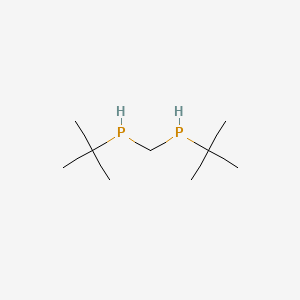
![(3R,4R)-3,4,5,6-Tetrahydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14366054.png)
![4-[1-(Acetyloxy)ethenyl]phenyl butanoate](/img/structure/B14366060.png)
![Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis-](/img/structure/B14366062.png)
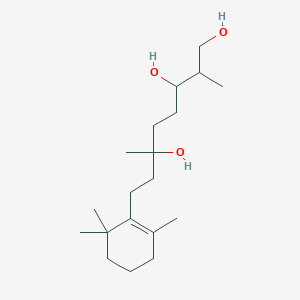
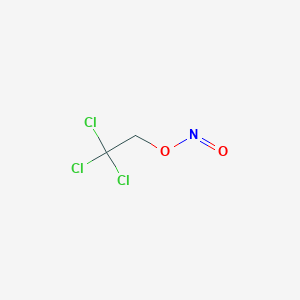
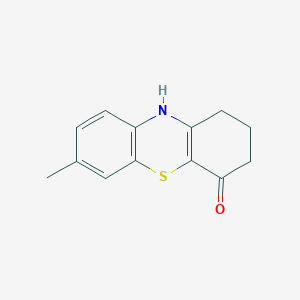
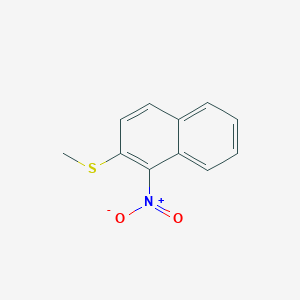
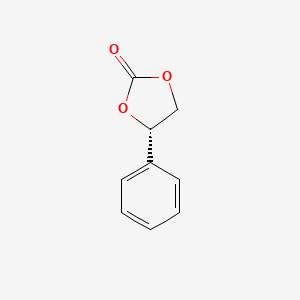
![N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14366112.png)


